Physicochemical Profiling and Handling Protocols for 3-Chloro-5-iodobenzoyl Chloride in Advanced Drug Development
Physicochemical Profiling and Handling Protocols for 3-Chloro-5-iodobenzoyl Chloride in Advanced Drug Development
Executive Summary
In modern medicinal chemistry and rational drug design, polyhalogenated building blocks serve as critical scaffolds for synthesizing complex active pharmaceutical ingredients (APIs). 3-Chloro-5-iodobenzoyl chloride (CAS: 1261730-81-7) is a highly specialized, trifunctional reagent[1],[2]. It features an electrophilic acyl chloride center alongside two distinct aryl halides (chlorine and iodine). This unique structural motif allows for highly controlled, orthogonal functionalization, making it an invaluable asset for researchers developing targeted therapeutics.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, extrapolates its density profile based on empirical data from structural analogs, and outlines self-validating experimental protocols for its application in organic synthesis.
Structural and Physicochemical Properties
Understanding the physicochemical baseline of a reagent is non-negotiable for scaling up reactions and ensuring safety. 3-Chloro-5-iodobenzoyl chloride (Molecular Formula: C7H3Cl2IO) has a molecular weight of 300.91 g/mol [1].
Density Extrapolation and Fluid Dynamics
While the exact experimental density of 3-chloro-5-iodobenzoyl chloride is sparsely documented in open literature due to its specialized nature, we can accurately extrapolate its density profile by analyzing its closest structural analogs:
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3-Chlorobenzoyl chloride has a documented density of 1.367 g/cm³ at 20 °C[3].
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3-Iodobenzoyl chloride has a documented density of 1.9 ± 0.1 g/cm³ [4].
The addition of both a heavy iodine atom (Atomic Weight: 126.9) and a chlorine atom (Atomic Weight: 35.45) to the benzoyl chloride core drastically increases the mass-to-volume ratio. Consequently, the predicted density of 3-chloro-5-iodobenzoyl chloride is exceptionally high, estimated at ~2.0 - 2.1 g/cm³ .
Causality in Handling: This extreme density dictates specific handling procedures. If the material is handled as a liquid or in highly concentrated solutions, standard air-displacement pipettes will suffer from cavitation and hydrostatic errors. Positive displacement pipettes or strict gravimetric weighing must be employed to ensure stoichiometric accuracy.
Quantitative Data Summary
| Parameter | Value / Description | Reference |
| IUPAC Name | 3-chloro-5-iodobenzoyl chloride | [1] |
| CAS Number | 1261730-81-7 | [2] |
| Molecular Formula | C7H3Cl2IO | [1] |
| Molecular Weight | 300.91 g/mol | Calculated |
| Density (Predicted) | ~2.0 - 2.1 g/cm³ | Extrapolated from[3],[4] |
| Physical State | Low-melting solid / dense liquid | |
| Storage Conditions | 2-8 °C, Inert Atmosphere (Ar/N2), Protect from moisture | [5] |
Chemical Reactivity and Mechanistic Pathways
The true value of 3-chloro-5-iodobenzoyl chloride lies in its orthogonal reactivity. The molecule presents three distinct reactive sites that can be addressed sequentially without interfering with one another:
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Nucleophilic Acyl Substitution (Fastest): The acyl chloride group is highly electrophilic and reacts rapidly with amines or alcohols to form amides or esters.
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Selective C-I Activation (Intermediate): The carbon-iodine bond has a relatively low bond dissociation energy (~234 kJ/mol). Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) will selectively undergo oxidative addition at the iodine position at lower temperatures (room temperature to 50 °C).
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C-Cl Activation (Slowest): The carbon-chlorine bond is significantly stronger (~397 kJ/mol). It remains inert during the initial C-I coupling but can be subsequently activated using specialized electron-rich phosphine ligands (e.g., XPhos, SPhos) at elevated temperatures (80-110 °C).
Figure 1: Orthogonal functionalization pathway of 3-chloro-5-iodobenzoyl chloride.
Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic justification and a built-in verification mechanism.
Protocol A: Density Verification via Micro-Pycnometry
Because precise density data is critical for accurate scale-up, researchers should verify the density of their specific batch.
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Calibration: Calibrate a 1 mL glass micro-pycnometer using anhydrous toluene at 20 °C.
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Causality: Toluene is chosen over water because acyl chlorides react violently with aqueous media to form HCl gas and the corresponding benzoic acid[5]. Toluene is completely inert to the substrate.
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Tare: Weigh the empty, dry pycnometer ( W0 ).
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Measurement: Fill the pycnometer with 3-chloro-5-iodobenzoyl chloride (if solid, gently warm to a melt under an argon stream; if liquid, dispense directly). Weigh the filled pycnometer ( W1 ).
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Calculation: Calculate density using the formula ρ=(W1−W0)/Vcalibrated .
Protocol B: Self-Validating Amidation (Nucleophilic Acyl Substitution)
This protocol describes the first step of the orthogonal pathway: coupling the acyl chloride with a primary amine.
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Preparation: Dissolve 1.0 equivalent of 3-chloro-5-iodobenzoyl chloride in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Temperature Control: Cool the reaction flask to 0 °C using an ice bath.
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Causality: Acyl substitution is highly exothermic. Cooling prevents thermal degradation of the starting material and suppresses the formation of unwanted side products.
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Reagent Addition: Slowly add 1.1 equivalents of the target primary amine, followed immediately by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
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Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted primary amine, which would otherwise stall the reaction.
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Self-Validating Monitoring (TLC Quench): Stir for 2 hours, allowing the reaction to warm to room temperature. To monitor the reaction via Thin Layer Chromatography (TLC), do not spot the reaction mixture directly. Instead, extract a 10 µL aliquot and quench it in 100 µL of anhydrous methanol.
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Causality: Unreacted acyl chloride will streak on a silica TLC plate due to hydrolysis from ambient moisture. Quenching with methanol instantly converts any remaining starting material into a stable methyl ester, providing a clean, distinct spot for accurate conversion analysis.
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Validation: Confirm the mass of the resulting 3-chloro-5-iodo-benzamide intermediate using LC-MS prior to proceeding to palladium-catalyzed cross-coupling.
Handling, Storage, and Safety
3-Chloro-5-iodobenzoyl chloride is a corrosive, moisture-sensitive lachrymator[5].
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Hydrolysis Risk: Exposure to ambient humidity will rapidly hydrolyze the compound into 3-chloro-5-iodobenzoic acid and hydrogen chloride gas.
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Storage: It must be stored at 2-8 °C in a tightly sealed container, backfilled with an inert gas (Argon or Nitrogen), and kept away from direct light to prevent iodine radical generation and subsequent decomposition.
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PPE: Handle exclusively inside a certified chemical fume hood, utilizing heavy-duty nitrile or neoprene gloves, and chemical splash goggles[5].
Sources
- 1. CAS#:2171775-81-6 | 5-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]methyl}-1,3-oxazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. CAS:1711-02-0, 4-碘苯甲酰氯-毕得医药 [bidepharm.com]
- 3. 3-氯苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
